molecular formula C22H29Cl3N2O3 B600802 Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride CAS No. 83881-48-5

Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride

Cat. No. B600802
CAS RN: 83881-48-5
M. Wt: 475.8
InChI Key: VJPNCOBMAJDZSG-UHFFFAOYSA-N
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Description

The compound is an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies . It is an Immunology/Inflammation class compound with a molecular weight of 461.80 and a molecular formula of C21H27Cl3N2O3 .


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction is generally carried out using aromatic solvents such as Toluene or Xylene, preferably Toluene, and a suitable organic base such as a tertiary organic base like triethyl amine or an Organic base like Sodium Carbonate .


Molecular Structure Analysis

The structure of the compound can be analyzed using various spectroscopic techniques. The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported for the compound .

Scientific Research Applications

Antihistamine Properties

Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride, commonly known as cetirizine dihydrochloride, exhibits significant antihistamine properties. As a selective H1 histamine receptor antagonist, it is effective in treating conditions such as urticaria and allergic rhinitis (Arlette, 1991).

Manufacturing Process

Innovations in the manufacturing process of cetirizine dihydrochloride have been made, involving new intermediates and optimized synthesis techniques. These developments contribute to more efficient production methods for this compound (Reiter et al., 2012).

Analytical Determination

The determination of cetirizine dihydrochloride in various formulations, such as oral solutions and tablets, has been achieved using high-performance liquid chromatography (HPLC). This analytical method is crucial for quality control and ensuring the correct dosage in pharmaceutical products (Singh et al., 2012).

Antitumor Activity

Research into the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, related to the chemical structure of cetirizine dihydrochloride, has been conducted. These studies focus on the impact of these compounds on tumor DNA methylation processes, indicating potential applications in cancer treatment (Hakobyan et al., 2020).

Synthesis and Chemical Analysis

The synthesis of related compounds, such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been explored, providing insights into the chemical properties and potential applications of these molecules (Wujec & Typek, 2023).

Metabolism and Biotransformation

Studies have been conducted on the biotransformation of similar compounds in the human body, shedding light on how these drugs are metabolized and their resultant metabolites. This research is essential for understanding the drug's efficacy and safety profile (Goenechea et al., 1988).

Antifungal Properties

Research on related compounds like ketoconazole, which contains similar chemical structures, indicates potent antifungal properties. This highlights the potential broader applications of cetirizine dihydrochloride-related compounds in treating various fungal infections (Heeres et al., 1979).

Safety And Hazards

The compound could potentially be a carcinogen, as suggested by a harmonized C&L classifying the substance as a suspected carcinogen Carc.2 . More detailed safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPNCOBMAJDZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine methyl ester dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
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Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
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Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
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Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride

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